
4-(2-Bromophenyl)benzaldehyde
Descripción general
Descripción
4-(2-Bromophenyl)benzaldehyde is a chemical compound with the CAS Number: 198205-81-1 . It has a molecular weight of 261.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-(2-Bromophenyl)benzaldehyde can be achieved through various methods. One such method involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl . The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .Molecular Structure Analysis
The IUPAC name for 4-(2-Bromophenyl)benzaldehyde is 2’-bromo-[1,1’-biphenyl]-4-carbaldehyde . The InChI Code is 1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H .Physical And Chemical Properties Analysis
4-(2-Bromophenyl)benzaldehyde is a powder that is stored at room temperature . It has a melting point of 60-61 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Bromophenyl benzaldehydes are key intermediates in the synthesis of biologically active compounds. For example, the synthesis of thiazolyl hydrazones from bromophenyl benzaldehydes has been explored, showcasing potential antimicrobial activity against Candida albicans (Ramadan, 2010). This demonstrates the role of such compounds in developing new antimicrobial agents.
Material in Organic Synthesis
The compounds structurally related to 4-(2-Bromophenyl)benzaldehyde have been utilized as starting materials in the synthesis of complex organic molecules. The synthesis of imidazoles through catalysis and cycloaddition reactions is an example where bromophenyl benzaldehydes contribute to the creation of compounds with potential applications in pharmaceuticals and materials science (Hu Zhi-zhi, 2009).
Catalysis and Styrene Oxidation
Bromophenyl benzaldehydes have been implicated in the synthesis of ruthenium complexes that act as catalysts for the oxidation of styrene, leading to the efficient production of benzaldehyde, a valuable industrial chemical (Gichumbi et al., 2016). This highlights their importance in catalysis and the development of new catalytic processes.
Development of Antimicrobial Agents
The synthesis and fungitoxicity evaluation of aldimines and thiazolidinones derived from bromophenyl benzaldehydes have been researched, showing efficacy against phytopathogenic fungi (Sandhar et al., 2008). This application underscores the potential of bromophenyl benzaldehydes in agriculture and plant protection.
Photocatalysis
In the context of green chemistry, bromophenyl benzaldehydes have been explored for their role in photocatalytic processes. Graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been investigated as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing an environmentally friendly approach to chemical synthesis (Lima et al., 2017).
Safety and Hazards
The safety data sheet for 4-(2-Bromophenyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Direcciones Futuras
4-(2-Bromophenyl)benzaldehyde and similar compounds have potential applications in various fields. For instance, triarylamine-based dyes, which can be synthesized from compounds like 4-(2-Bromophenyl)benzaldehyde, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs) . This suggests that 4-(2-Bromophenyl)benzaldehyde could play a role in the development of renewable energy technologies .
Propiedades
IUPAC Name |
4-(2-bromophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESBIYQYKDPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274305 | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)benzaldehyde | |
CAS RN |
198205-81-1 | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198205-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
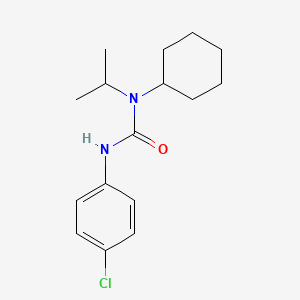
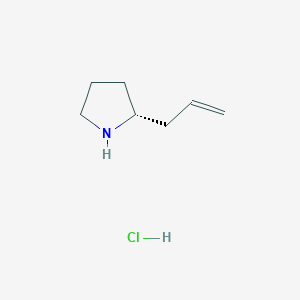
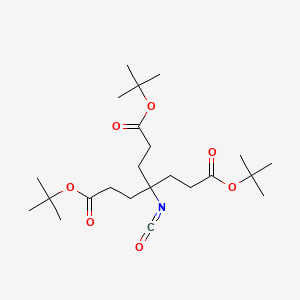
![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
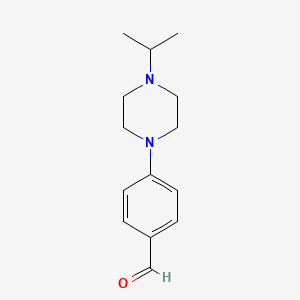
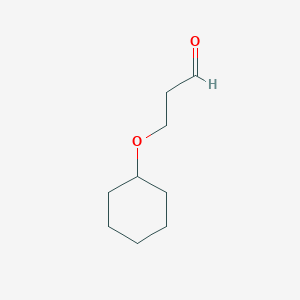

![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)
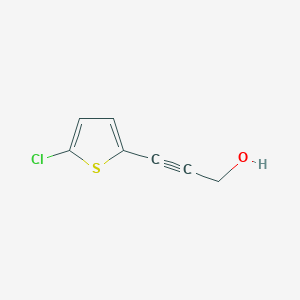
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)